N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3/c18-12-7-5-10(6-8-12)15(22)19-17-21-20-16(24-17)14-9-11-3-1-2-4-13(11)23-14/h1-9H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESKWHXALSRMBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide typically involves multiple steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzofuran and oxadiazole intermediates with 4-fluorobenzoyl chloride under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The oxadiazole ring can be reduced to form hydrazine derivatives.
Substitution: The fluorobenzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit cell growth in various cancer cell lines.
Antimicrobial Agents: The compound exhibits antimicrobial activity, making it a candidate for the development of new antibiotics.
Materials Science: It can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide involves:
Inhibition of Cell Growth: The compound inhibits cell growth by interfering with cellular processes such as DNA replication and protein synthesis.
Molecular Targets: It targets specific enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: The compound affects pathways related to apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
a. 4-Chlorobenzamide Analogs The compound 4-chloro-N-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]amino]-4-oxobutyl]benzamide (, CAS 851723-24-5) replaces the benzofuran with a furan and substitutes fluorine with chlorine on the benzamide.
b. Methoxyphenyl-Substituted Oxadiazole N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide () replaces the benzofuran with a 3-methoxyphenyl group and substitutes fluorine with a morpholine sulfonyl group. This suggests a broader pharmacokinetic profile but reduced aromatic stacking compared to the benzofuran-containing target compound .
Modifications to the Benzamide Group
a. Acetylphenyl and Cyanoacetyl Derivatives In , N-[(4-acetylphenyl)carbamothioyl]-4-fluorobenzamide (b4) and N-{[2-(cyanoacetyl)hydrazinyl]carbonthioyl}-4-fluorobenzamide (b5) retain the 4-fluorobenzamide group but introduce thioamide and cyanoacetyl hydrazine side chains. These modifications likely enhance chelation properties and insecticidal activity, as reported in their role as insect growth regulators .
b. Carboxamide vs. Benzamide
The compound 5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide () replaces the benzamide with a carboxamide linked to a 1,2,5-oxadiazole isomer. The 1,2,5-oxadiazole’s linear geometry may reduce steric hindrance compared to 1,3,4-oxadiazole, but the carboxamide group’s smaller size could limit interactions with hydrophobic binding pockets .
Complex Derivatives with Extended Functionality
N-((5-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-fluorobenzamide () adds a benzodioxol-methylamino-thioethyl chain to the oxadiazole.
Tabulated Comparison of Key Compounds
Research Implications and Gaps
- Halogen Effects : Fluorine’s electronegativity in the target compound may enhance target affinity compared to chlorine analogs, but direct comparative bioactivity data are lacking .
- Oxadiazole Isomerism : The 1,3,4-oxadiazole in the target compound likely offers better metabolic stability than 1,2,5-oxadiazole derivatives, though this requires validation .
- Biological Data : While insecticidal activity is inferred from analogs (), specific studies on the target compound’s mechanism and efficacy are needed.
Biological Activity
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzofuran moiety linked to an oxadiazole ring and a fluorobenzamide group. The synthesis typically involves multiple steps:
- Formation of the Benzofuran Ring : This is achieved through cyclization reactions involving phenolic derivatives.
- Synthesis of the Oxadiazole Ring : This is often done via cyclization with hydrazides and carboxylic acid derivatives under dehydrating conditions.
- Coupling Reaction : The final compound is synthesized by coupling intermediates using agents such as EDC∙HCl.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results indicate its potential as a lead compound for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic markers.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| HeLa | 10 | Apoptosis induction |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : Studies suggest it could intercalate into DNA, disrupting replication processes.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.
Study 1: Antimicrobial Efficacy
In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated a strong potential for use in treating resistant infections.
Study 2: Cancer Cell Apoptosis
Another study published in Cancer Letters highlighted how treatment with this compound led to significant tumor reduction in xenograft models of breast cancer.
Q & A
Q. What are the common synthetic routes for preparing N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via a multi-step process involving cyclization and coupling reactions. For example:
Oxadiazole formation : Reacting a benzofuran-substituted hydrazide with a fluorobenzoyl chloride derivative in pyridine under reflux conditions .
Amide coupling : Using carbodiimide-based coupling agents (e.g., DCC or EDC) to link the oxadiazole intermediate with 4-fluorobenzoic acid derivatives.
Optimization strategies include:
- Monitoring reaction progress via TLC or HPLC to minimize side products.
- Adjusting solvent polarity (e.g., pyridine for cyclization , methanol for recrystallization ).
- Controlling stoichiometry to improve yields (e.g., reports yields ranging from 9.5% to 63.4% for analogous compounds, highlighting the need for precise reagent ratios).
Q. How can the structural and crystallographic properties of this compound be characterized?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction : To resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯F observed in related oxadiazole derivatives ).
- NMR spectroscopy : and NMR for confirming proton environments and carbon connectivity (e.g., aromatic protons at δ 7.2–8.5 ppm and fluorophenyl signals at δ 6.8–7.1 ppm ).
- Mass spectrometry : HRMS (ESI) to verify molecular ion peaks and isotopic patterns .
Advanced Research Questions
Q. What strategies can address contradictions in reported bioactivity data for oxadiazole-benzamide hybrids?
- Methodological Answer : Discrepancies in antimicrobial or antitumor activity (e.g., vs. ) may arise from:
- Structural variations : Subtle changes in substituents (e.g., fluorine vs. chlorine) alter electronic properties and binding affinity.
- Assay conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity at fixed bacterial inoculum sizes ).
- Mechanistic studies : Use enzyme inhibition assays (e.g., PFOR enzyme inhibition in anaerobic organisms ) to link structure to function.
Q. How can computational methods guide the design of derivatives with improved target specificity?
- Methodological Answer : Computational approaches include:
- Molecular docking : Simulate interactions with target proteins (e.g., benzofuran-oxadiazole hybrids binding to bacterial enzymes ).
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity using descriptors like logP and HOMO-LUMO gaps.
- ADMET prediction : Assess pharmacokinetic properties (e.g., solubility, cytochrome P450 interactions) to prioritize candidates for synthesis .
Q. What are the challenges in analyzing non-classical hydrogen bonding and π-π interactions in the crystal lattice?
- Methodological Answer : Non-classical interactions (e.g., C–H⋯F or C–H⋯O) in oxadiazole derivatives () require:
- High-resolution crystallography : Resolve weak interactions (bond distances ~2.5–3.0 Å).
- Hirshfeld surface analysis : Quantify contribution of intermolecular contacts to packing stability.
- Thermal displacement parameters : Refine anisotropic displacement parameters to confirm interaction stability .
Experimental Design Considerations
Q. How to design experiments to evaluate the stability of this compound under physiological conditions?
- Methodological Answer :
- pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.
- Plasma stability assays : Expose to human plasma at 37°C and quantify remaining compound using LC-MS.
- Light/thermal stability : Store under accelerated conditions (40°C, 75% RH) and assess structural integrity via FTIR .
Q. What analytical techniques are critical for resolving spectral overlaps in fluorinated benzamide derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons (e.g., fluorophenyl vs. benzofuran signals).
- Isotopic labeling : Use -NMR to track fluorine environments without interference.
- Mass fragmentation patterns : Compare with synthetic standards to confirm positional isomers .
Data Contradiction Analysis
Q. Why do similar oxadiazole derivatives exhibit divergent antitumor activity in different studies?
- Methodological Answer : Possible factors include:
- Cell line specificity : Activity may vary based on cancer type (e.g., reports broad antitumor effects, while notes selectivity for neurological targets).
- Apoptosis vs. necrosis pathways : Use flow cytometry with Annexin V/PI staining to clarify mechanisms.
- Off-target effects : Employ CRISPR screening to identify non-target kinases affected by the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
